[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate
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Overview
Description
Caohuoside E is a natural flavonol glycoside compound isolated from the aerial parts of Epimedium koreanum Nakai . It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The chemical structure of Caohuoside E is 5,7-dihydroxy-4’-methoxyl-8-prenylflavonol-3-O-β-D-(2-O-acetyl)-glucopyranosyl-(1→3)-α-L-(4-O-acetyl)-rhamnopyranosyl-7-O-β-D-glucopyranoside .
Preparation Methods
Synthetic Routes and Reaction Conditions
Caohuoside E can be synthesized through a series of chemical reactions involving the glycosylation of flavonol aglycones. The synthetic route typically involves the protection of hydroxyl groups, glycosylation using glycosyl donors, and subsequent deprotection steps . Common reagents used in these reactions include glycosyl donors such as acetyl-protected glucopyranosyl and rhamnopyranosyl derivatives, and catalysts like Lewis acids.
Industrial Production Methods
Industrial production of Caohuoside E involves extraction from natural sources, primarily Epimedium species. The process includes solvent extraction, chromatographic separation, and crystallization to obtain high-purity Caohuoside E . The compound is typically extracted using solvents like methanol, ethanol, and water, followed by purification using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Caohuoside E undergoes various chemical reactions, including:
Oxidation: Caohuoside E can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert Caohuoside E to its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl and methoxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized flavonol derivatives, reduced dihydroflavonols, and various substituted flavonol glycosides .
Scientific Research Applications
Caohuoside E has a wide range of scientific research applications:
Mechanism of Action
Caohuoside E exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anticancer Activity: Induces apoptosis and inhibits the proliferation of cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Caohuoside E is compared with other similar flavonol glycosides, such as:
Caohuoside D: Another flavonol glycoside with similar antioxidant and anti-inflammatory properties.
Icariin: A well-known flavonoid from Epimedium species with potent osteogenic and neuroprotective effects.
Baohuoside I: Exhibits similar biological activities but differs in its glycosylation pattern.
Caohuoside E stands out due to its unique glycosylation pattern and the presence of both acetyl and prenyl groups, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C43H54O22 |
---|---|
Molecular Weight |
922.9 g/mol |
IUPAC Name |
[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C43H54O22/c1-16(2)7-12-22-24(60-41-32(53)31(52)28(49)25(14-44)61-41)13-23(48)27-30(51)39(36(63-37(22)27)20-8-10-21(56-6)11-9-20)64-43-40(33(54)35(17(3)57-43)58-18(4)46)65-42-34(55)38(59-19(5)47)29(50)26(15-45)62-42/h7-11,13,17,25-26,28-29,31-35,38,40-45,48-50,52-55H,12,14-15H2,1-6H3/t17-,25+,26+,28+,29+,31-,32+,33+,34+,35-,38-,40+,41+,42-,43-/m0/s1 |
InChI Key |
LXJZLNVOBIZBPM-OFVFZOGRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)C)O)O)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(C(O6)CO)O)OC(=O)C)O)O)OC(=O)C |
Origin of Product |
United States |
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